molecular formula C14H18OS B1324775 Cyclohexyl 2-thiomethylphenyl ketone CAS No. 898769-03-4

Cyclohexyl 2-thiomethylphenyl ketone

Cat. No. B1324775
M. Wt: 234.36 g/mol
InChI Key: MXGUWSTWWGNBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-thiomethylphenyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss Cyclohexyl 2-thiomethylphenyl ketone, they do provide insights into related ketones and their chemical behaviors, which can be extrapolated to understand the properties and reactions of Cyclohexyl 2-thiomethylphenyl ketone.

Synthesis Analysis

The synthesis of related ketones has been explored through various methods. For instance, the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols involves cyclization of phenyl ethyl ketone oximes, which could be analogous to the synthesis of Cyclohexyl 2-thiomethylphenyl ketone by modifying the starting materials . Additionally, cycloheptatrienyl ketones have been synthesized using "umpolung" reagents and organomanganese iodides, suggesting that similar strategies could be employed for the synthesis of Cyclohexyl 2-thiomethylphenyl ketone .

Molecular Structure Analysis

The molecular structure of Cyclohexyl 2-thiomethylphenyl ketone can be inferred to some extent from the studies on similar ketones. For example, the Co(II) and Co(III) complexes of di-2-pyridyl ketone thiosemicarbazones have been characterized, indicating that the ketone functional group can form stable complexes with metals . This could imply that Cyclohexyl 2-thiomethylphenyl ketone may also form such complexes due to the presence of the ketone group.

Chemical Reactions Analysis

Ketones, including cyclohexanone, have been shown to undergo various reactions. For instance, cyclohexanone reacts with Lawesson's Reagent to form spiro-trithiaphosphorines and thioketones . This suggests that Cyclohexyl 2-thiomethylphenyl ketone could also participate in similar sulfur-related reactions. Moreover, the free-radical cyclization of 2-allylcyclohexanones indicates that Cyclohexyl 2-thiomethylphenyl ketone might undergo radical-mediated reactions to form complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones can be diverse. For example, the synthesis of poly(aryl ether ketone) from a cyclohexene derivative demonstrates that ketones can be incorporated into high-temperature amorphous plastics, suggesting that Cyclohexyl 2-thiomethylphenyl ketone may also contribute to the formation of polymers with high glass transition temperatures . Additionally, the optical resolution of ketones using specific chiral agents indicates that Cyclohexyl 2-thiomethylphenyl ketone could potentially be resolved into enantiomerically pure forms .

Scientific Research Applications

Oxidation of Cyclohexane

A comprehensive review highlighted the significance of cyclohexane oxidation as a crucial chemical reaction for the production of cyclohexanol and cyclohexanone. These compounds, known collectively as ketone-alcohol (KA) oil, serve as primary feedstock for the manufacture of nylon 6 and nylon 6,6. Various catalysts and reaction conditions have been explored to optimize cyclohexane oxidation, with a focus on achieving high selectivity and conversion rates to KA oil. Particularly, metal and metal oxide loaded silica catalysts have shown promising results, offering an excellent performance in terms of selectivity and conversion. Gold nanoparticles supported on silica were noted for their high selectivity and good conversion rates, underscoring the potential of advanced catalytic materials in industrial applications (Abutaleb & Ali, 2021).

Catalysis in Organic Synthesis

N-heterocyclic silylene (NHSi) transition metal complexes have emerged as a novel class of catalysts in organic synthesis, offering a new frontier in catalytic transformations. Despite being comparatively rare against the backdrop of N-heterocyclic carbene (NHC) complexes, NHSi complexes have shown potential in various catalytic processes, including Heck or Suzuki type coupling, alkyne cyclotrimerisation, and ketone hydrosilylation. These developments underscore the versatility of NHSi complexes in facilitating a range of catalytic reactions, potentially opening up new avenues for their application in synthetic chemistry (Blom, Gallego, & Driess, 2014).

Green and Clean Processes for Perfumes and Flavors

The synthesis of perfumes and flavor compounds using heterogeneous chemical catalysis has gained attention as an eco-friendly and efficient approach. A review highlighted various heterogeneous catalysts, such as acid, base, metal, and enzyme-based catalysts, for the synthesis of industrially relevant perfumes and flavor molecules. This review emphasizes the importance of developing green and clean processes for the synthesis of aroma chemicals, highlighting the role of heterogeneous catalysis in achieving pollution-free and cost-effective production of these compounds (Yadav, 2020).

properties

IUPAC Name

cyclohexyl-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGUWSTWWGNBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642591
Record name Cyclohexyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-thiomethylphenyl ketone

CAS RN

898769-03-4
Record name Cyclohexyl[2-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.